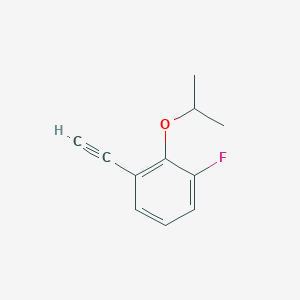
2-(3-Bromophenoxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenoxy)acetaldehyde: is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)acetaldehyde can be achieved through several methods. One common approach involves the bromination of phenoxyacetaldehyde. This process typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenoxy ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These reactions are often carried out in specialized reactors designed to handle the exothermic nature of bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed:
Oxidation: 2-(3-Bromophenoxy)acetic acid.
Reduction: 2-(3-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenoxy)acetaldehyde involves its reactivity as an aldehyde and the presence of the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.
2-(2-Bromophenoxy)acetaldehyde: Bromine atom at the ortho position.
2-(3-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.
Uniqueness: 2-(3-Bromophenoxy)acetaldehyde is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts.
Eigenschaften
Molekularformel |
C8H7BrO2 |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
2-(3-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
InChI-Schlüssel |
LEDARMCYSOZPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)



![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)




